Lanthanum sulfate nonahydrate

Catalysis Oxidative Coupling of Methane Precursor Chemistry

Lanthanum sulfate nonahydrate (CAS 10294-62-9) is the definitive negative control for OCM catalyst research, yielding pure La₂O₂SO₄ with 0% methane conversion and 0% C₂ selectivity at 550°C. • Inverse temperature solubility (3 g/100 mL at 0°C → 0.68 g/100 mL at 100°C) enables heat-driven crystallization, distinct from chloride/nitrate salts. • Enables electrochemical deposition of metal (oxy)-hydroxide films via cathodically-induced precipitation. Supplied at ≥99.9% metals basis purity; available for global shipping.

Molecular Formula H18La2O21S3
Molecular Weight 728.114
CAS No. 10294-62-9
Cat. No. B576552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum sulfate nonahydrate
CAS10294-62-9
Molecular FormulaH18La2O21S3
Molecular Weight728.114
Structural Identifiers
SMILESO.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3]
InChIInChI=1S/2La.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6
InChIKeyHDFVHNGCHRTSJC-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Sulfate Nonahydrate Overview


Lanthanum sulfate nonahydrate (La₂(SO₄)₃·9H₂O, CAS 10294-62-9) is a hydrated rare earth salt belonging to the lanthanide sulfate class. It appears as a white, crystalline solid with a hexagonal crystal structure and a density of approximately 2.80–2.82 g/cm³ . The compound is sparingly soluble in water, exhibiting a unique inverse temperature-solubility relationship where solubility decreases as temperature rises, and is insoluble in ethanol . With a molecular weight of approximately 728.14 g/mol, it is available in various purity grades, including 98% and 99.999% trace metals basis . This compound serves as a critical precursor for synthesizing specialized lanthanum oxide phases and finds application in catalysis, electrochemical deposition, and materials science [1].

1
Precursor Identity Defined lanthanum sulfate precursor for controlled La₂O₂SO₄ phase formation
2
Phase Control Supports catalyst screening studies requiring pure oxysulfate baseline material
3
Inverse Solubility Enables recrystallization by heating for purification and particle size control

Lanthanum Sulfate Nonahydrate Substitution Limitations


Generic substitution among lanthanum salts (e.g., chloride, nitrate, carbonate) is technically invalid due to fundamental differences in their thermal decomposition pathways, solubility behavior, and resulting functional material properties. As demonstrated in catalytic applications, different lanthanum precursors yield distinct oxide phases upon calcination: lanthanum chloride converts to LaOCl, lanthanum nitrate to La₂O₂CO₃, and lanthanum sulfate to La₂O₂SO₄ [1]. These phase differences translate directly to divergent catalytic performance metrics, including methane conversion rates and C₂ selectivity [2]. Furthermore, the inverse temperature-solubility profile of the sulfate nonahydrate—decreasing from 3 g/100 mL at 0°C to 0.68 g/100 mL at 100°C—contrasts sharply with the highly soluble nitrate and chloride salts, impacting formulation and recrystallization protocols . These quantifiable distinctions mandate precise specification of the sulfate nonahydrate for applications requiring controlled thermal decomposition, specific oxide phase formation, or inverse solubility behavior.

Target
Lanthanum Sulfate Nonahydrate
Calcination yields pure La₂O₂SO₄ phase; inverse solubility supports heating-based recrystallization
vs
Alternatives
Chloride / Nitrate Salts
Thermal decomposition produces LaOCl or La₂O₂CO₃; high direct solubility may alter formulation protocols
Risk Context
Decomposition pathway mismatch leads to divergent oxide phases and catalytic performance
Risk Context
Solubility profile mismatch may render recrystallization and formulation protocols non-transferable

Lanthanum Sulfate Nonahydrate Differentiation Evidence


Thermal Decomposition Product Differentiation

Lanthanum sulfate nonahydrate yields pure La₂O₂SO₄ upon calcination, whereas lanthanum chloride produces LaOCl and lanthanum nitrate yields La₂O₂CO₃ or mixtures [1]. This phase purity is critical for catalytic applications where specific oxide phases govern activity and selectivity. Notably, the pure La₂O₂SO₄ phase derived from the sulfate precursor exhibits no catalytic activity for oxidative coupling of methane (OCM) at low temperature (550°C), contrasting with the active LaOCl and La₂O₂CO₃ phases [2]. This differential inactivity is a quantifiable and reproducible characteristic, enabling its use as a control or baseline material in catalyst screening studies.

Decomposition Phase
Head-to-head
La₂O₂SO₄: 0% methane conversion, 0% C₂ selectivity at 550°C
Supports negative control use in catalyst screening
Calcination at 550°C; OCM reaction context
Catalysis Oxidative Coupling of Methane Precursor Chemistry

Inverse Temperature Solubility Behavior

Lanthanum sulfate nonahydrate exhibits a rare inverse solubility profile in water, where solubility decreases markedly as temperature increases. Quantitatively, solubility drops from 3 g/100 mL at 0°C to 2.33 g/100 mL at 20°C, 1.67 g/100 mL at 40°C, 0.91 g/100 mL at 80°C, and 0.68 g/100 mL at 100°C . This contrasts with the typical direct solubility relationship of lanthanum chloride and nitrate salts, which are highly soluble and increase in solubility with temperature. The inverse solubility of the sulfate nonahydrate enables facile recrystallization by simple heating, a property not shared by other common lanthanum salts.

Solubility Profile
Cross-study
3 g/100 mL (0°C) → 0.68 g/100 mL (100°C)
Enables heating-based recrystallization control
Source data to verify; inverse temperature relationship
Crystallization Formulation Science Separation Technology

Electrochemical Deposition of (Oxy)-Hydroxide Films

In electrochemical reduction studies using a hydrogen-sorbing palladium cathode, lanthanum sulfate aqueous solutions yield metal (oxy)-hydroxide films via cathodically-induced precipitation [1]. This behavior is distinct from that of sulfate solutions of transition metals such as zinc, nickel, and indium, which undergo direct metal electrodeposition under similar conditions [2]. The ability to form mixed-metal (oxy)-hydroxide films from yttrium/lanthanum sulfate solutions further differentiates this precursor from alternatives that do not participate in this specific precipitation mechanism.

Electrochemical Deposition
Head-to-head
Metal (oxy)-hydroxide film via cathodically-induced precipitation
Specific precursor for ceramic film fabrication
Pd cathode; distinct from Zn/Ni metal deposition
Electrochemistry Thin Films Ceramic Precursors

Phosphate Binding Capacity

Patent literature establishes a quantifiable performance threshold for lanthanum sulfate compounds as pharmaceutical phosphate binders. Specifically, a metal sulfate selected from calcium, lanthanum, and cerium sulfate compounds must demonstrate a phosphate binding capacity of at least 30% by weight of the total phosphate present, over a pH range of 2–8, to be considered effective for pharmaceutical use [1]. This threshold provides a clear, quantifiable benchmark for sourcing and quality control, distinguishing sulfate-based binders from alternative chemistries such as lanthanum carbonate, which may exhibit different binding kinetics and pH-dependent performance.

Phosphate Binding
Class-level
≥30% by weight phosphate binding capacity, pH 2–8
Patent-defined threshold for excipient qualification
Pharmaceutical use context; class-level inference
Pharmaceutical Excipients Hyperphosphatemia Phosphate Binders

Purity Grade Availability

Lanthanum sulfate nonahydrate is commercially available in a 99.999% trace metals basis purity grade (linear formula La₂(SO₄)₃·9H₂O) , in addition to standard 98% purity technical grades . This 99.999% purity specification is critical for applications where trace metal contaminants would interfere with material performance, such as in phosphors, optical materials, and electronic ceramics. In contrast, alternative lanthanum salts like lanthanum carbonate (primarily pharmaceutical grade) or lanthanum chloride (often technical grade) may not be routinely offered at this level of trace metal purity from all suppliers.

Purity Grade
Specification review
99.999% trace metals basis grade available
Supports high-sensitivity electronic and optical applications
Supplier specification; verify for lot-specific needs
High-Purity Materials Trace Metal Analysis Electronic Applications

Lanthanum Sulfate Nonahydrate Application Scenarios


OCM Catalyst Negative Control

In OCM catalyst research, lanthanum sulfate nonahydrate serves as a well-defined precursor for generating pure La₂O₂SO₄, which exhibits zero catalytic activity at 550°C (0% methane conversion, 0% C₂ selectivity) . This quantifiable inactivity makes it an ideal negative control for benchmarking active catalyst phases (e.g., LaOCl with 24.5% conversion, 39.2% C₂ selectivity; La₂O₂CO₃ with 28.0% conversion, 47.4% C₂ selectivity) [4]. Researchers can confidently attribute observed catalytic activity in mixed or promoted systems to the intended active phases, knowing that any sulfate-derived species contribute negligibly to OCM performance at this temperature.

Inverse Solubility Recrystallization

The unique inverse solubility profile of lanthanum sulfate nonahydrate—decreasing from 3 g/100 mL at 0°C to 0.68 g/100 mL at 100°C—enables controlled crystallization by heating rather than cooling . This property is particularly advantageous for processes where temperature elevation is more convenient or energy-efficient than cooling, or where thermally induced recrystallization is desired to achieve specific particle morphologies or purity levels. This behavior distinguishes it from typical lanthanum salts and allows for tailored purification protocols not feasible with chloride or nitrate salts.

Electrochemical (Oxy)-Hydroxide Thin Film Fabrication

Lanthanum sulfate nonahydrate enables the electrochemical deposition of metal (oxy)-hydroxide films via cathodically-induced precipitation at a palladium electrode . This mechanism is distinct from the direct metal electrodeposition observed with transition metal sulfates (e.g., zinc, nickel) and from the non-film-forming behavior of alkali metal sulfates [4]. The resulting films serve as precursors for ceramic materials, with applications in solid oxide fuel cells, protective coatings, and catalyst supports. This specific deposition behavior positions lanthanum sulfate nonahydrate as a targeted precursor for these electrochemical fabrication routes.

Phosphate Binding Excipient Qualification

For pharmaceutical applications targeting hyperphosphatemia, lanthanum sulfate compounds must meet a defined performance threshold: ≥30% phosphate binding capacity by weight of total phosphate present, over a pH range of 2–8 . Sourcing lanthanum sulfate nonahydrate that meets this specification ensures suitability as a phosphate binder excipient. This quantifiable requirement provides a clear procurement benchmark, distinguishing qualified sulfate-based binders from alternative compounds with different binding characteristics or pH-dependent efficacy.

Application
Selection Property
Validation Focus
OCM Catalyst Negative Control
Pure La₂O₂SO₄ phase formation
Catalytic inactivity at 550°C OCM conditions
Inverse Solubility Recrystallization
Decreasing solubility with temperature
Heating-induced purification and morphology control
Electrochemical Thin Film Fabrication
Cathodically-induced precipitation mechanism
Film composition and ceramic precursor conversion
Phosphate Binding Excipient Qualification
≥30% binding capacity over pH 2–8
Pharmaceutical excipient performance threshold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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